

Spectroscopic Profile of Cyanidin 3-sambubioside 5-glucoside: A Technical Guide

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Compound of Interest

Compound Name: Cyanidin 3-sambubioside 5-glucoside

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This technical guide provides a detailed overview of the available spectroscopic data for **Cyanidin 3-sambubioside 5-glucoside**, a complex anthocyanin found in various plant sources, including blackcurrants (*Ribes nigrum*) and elderberries (*Sambucus nigra*).^[1] This document compiles mass spectrometry data, outlines relevant experimental protocols, and presents logical workflows for the spectroscopic analysis of this compound.

While extensive searches have been conducted, specific experimental ¹H and ¹³C NMR data for **Cyanidin 3-sambubioside 5-glucoside** were not readily available in the reviewed literature. To provide a valuable point of reference for researchers, this guide includes NMR data for the structurally similar compound, Cyanidin 3-rutinoside.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for the identification and structural elucidation of complex glycosylated flavonoids like **Cyanidin 3-sambubioside 5-glucoside**. The data consistently points to a molecular formula of C₃₂H₃₉O₂₀⁺.

Table 1: Mass Spectrometry Data for **Cyanidin 3-sambubioside 5-glucoside**

Parameter	Value	Source
Molecular Formula	$C_{32}H_{39}O_{20}^+$	PubChem
Exact Mass	743.20346863 Da	PubChem
Molecular Weight	743.6 g/mol	PubChem
MS/MS Fragmentation Data (LC-ESI-QTOF, Positive Ion Mode)		
Precursor Ion $[M]^+$	743.2061	PubChem
Fragment 1	581.1503	PubChem
Fragment 2	449.1118	PubChem
Fragment 3	287.0552	PubChem
Fragment 4	288.0648	PubChem

Note: The fragmentation pattern is consistent with the sequential loss of the sugar moieties from the anthocyanidin core.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

As of the latest review, specific, experimentally-derived 1H and ^{13}C NMR assignments for **Cyanidin 3-sambubioside 5-glucoside** are not available in the cited literature. However, the spectroscopic data for Cyanidin 3-rutinoside, a closely related compound, is well-documented and serves as a useful proxy for understanding the expected spectral features. The key structural difference lies in the disaccharide at the 3-position: sambubioside is a xylose linked to glucose, while rutinoside is a rhamnose linked to glucose.

Table 2: 1H and ^{13}C NMR Data for Cyanidin 3-rutinoside in CD_3OD [\[2\]](#)

Position	^{13}C NMR (150 MHz) δ (ppm)	^1H NMR (600 MHz) δ (ppm)
Aglycone (Cyanidin)		
2	170.1	-
3	164.1	-
4	159.1	8.82 (s, 1H)
5	157.4	-
6	94.9	6.58 (d, $J=1.8$ Hz, 1H)
7	-	-
8	-	6.80 (d, $J=1.2$ Hz, 1H)
9	147.5	-
10	113.0	-
1'	120.0	-
2'	112.7	7.70 (s, 2H)
3'	145.5	-
4'	144.7	-
5'	113.0	7.70 (s, 2H)
6'	135.2	-
3-O-Rutinoside		
Glc-1"	101.5	5.42 (d, $J=7.8$ Hz, 1H)
Glc-2"	82.5	3.50-3.53 (m, 1H)
Glc-3"	78.6	3.65-3.73 (m, 1H)
Glc-4"	70.8	3.43-3.46 (m, 1H)
Glc-5"	77.9	3.20-3.23 (m, 1H)
Glc-6"	67.0	3.84-3.86 (m, 2H)

Rha-1"	103.2	4.62 (d, J=7.2 Hz, 1H)
Rha-2"	70.6	3.92-3.95 (m, 1H)
Rha-3"	75.8	3.65-3.73 (m, 1H)
Rha-4"	77.7	3.08-3.11 (m, 1H)
Rha-5"	-	2.88-2.92 (m, 1H)
Rha-6"	-	-

Note: Chemical shifts are reported in ppm relative to the solvent signal. Coupling constants (J) are in Hertz.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of anthocyanins, based on methodologies reported for similar compounds.

Sample Preparation and Extraction

Anthocyanins are typically extracted from plant material using a solvent mixture, often methanol or ethanol with a small percentage of acid (e.g., HCl or formic acid) to maintain the stability of the flavylium cation. A common procedure involves maceration or sonication of the plant material in the extraction solvent, followed by filtration and concentration under reduced pressure. Further purification can be achieved using techniques like solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC).

Mass Spectrometry (LC-MS/MS)

- Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or a triple quadrupole instrument, is typically used.
- Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution.
 - Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%).

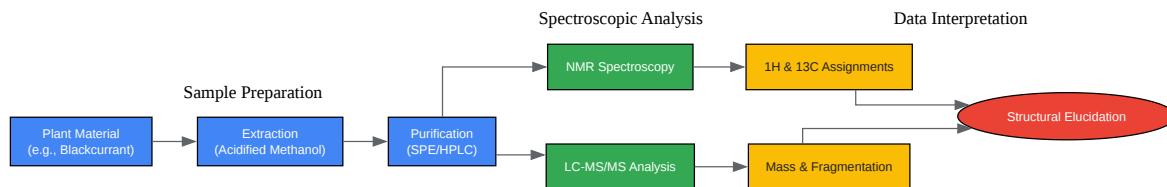
- Mobile Phase B: Acetonitrile or methanol with a small percentage of formic acid.
- Ionization: Electrospray ionization (ESI) in the positive ion mode is standard for anthocyanin analysis.
- Data Acquisition: Data is acquired in full scan mode to determine the parent ion masses and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

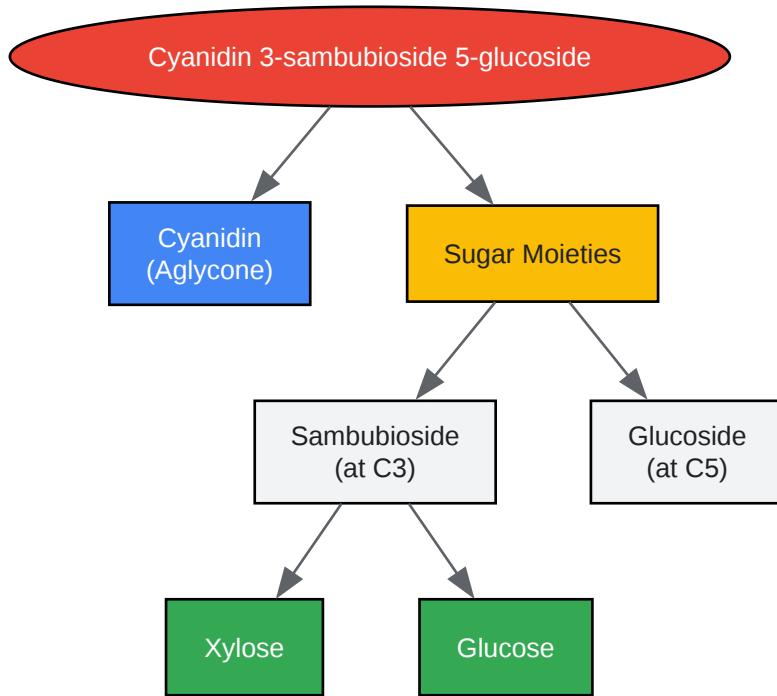
- Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for resolving the complex proton and carbon signals of glycosylated flavonoids.
- Sample Preparation: The purified anthocyanin sample is dissolved in a deuterated solvent, commonly methanol-d₄ (CD₃OD), sometimes with the addition of a small amount of deuterated acid (e.g., TFA-d) to stabilize the compound.
- Experiments: A suite of 1D and 2D NMR experiments is necessary for complete structural assignment:
 - 1D: ¹H and ¹³C NMR.
 - 2D: COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings, which is crucial for determining the glycosylation positions and the linkages between sugar units.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships within **Cyanidin 3-sambubioside 5-glucoside**.

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Caption: General experimental workflow for the isolation and spectroscopic analysis of anthocyanins.

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Caption: Structural components of **Cyanidin 3-sambubioside 5-glucoside**.

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References

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